molecular formula C21H22ClN5O2 B3014016 3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one CAS No. 440331-42-0

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B3014016
CAS No.: 440331-42-0
M. Wt: 411.89
InChI Key: YLZKPSHEKDRPRM-UHFFFAOYSA-N
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Description

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a benzotriazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, which is then coupled with the benzotriazinone core. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic media at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzotriazinone core may also play a role in binding to specific sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[4-(4-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one
  • 3-{4-[4-(2-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one

Uniqueness

What sets 3-{4-[4-(3-chlorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one apart is its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Properties

IUPAC Name

3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c22-16-5-3-6-17(15-16)25-11-13-26(14-12-25)20(28)9-4-10-27-21(29)18-7-1-2-8-19(18)23-24-27/h1-3,5-8,15H,4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZKPSHEKDRPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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